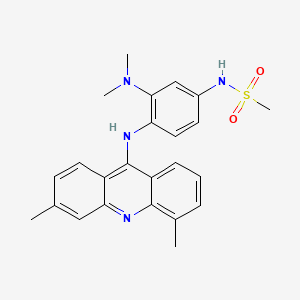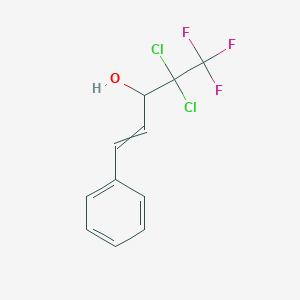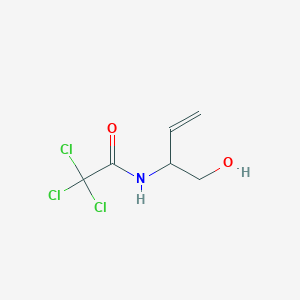
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C6H8Cl3NO2 and a molecular weight of 232.493 g/mol . This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide typically involves the reaction of trichloroacetyl chloride with 1-hydroxybut-3-en-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) and thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-trichloroacetamide: Shares the trichloroacetamide structure but lacks the hydroxybutenyl group.
N-(1-hydroxybut-3-en-2-yl)acetamide: Similar structure but without the trichloro substitution.
Uniqueness
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is unique due to its combination of trichloro and hydroxybutenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
97186-55-5 |
|---|---|
Fórmula molecular |
C6H8Cl3NO2 |
Peso molecular |
232.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-2-4(3-11)10-5(12)6(7,8)9/h2,4,11H,1,3H2,(H,10,12) |
Clave InChI |
JYCRBAZIYXASKO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CO)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


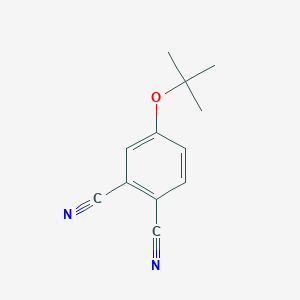
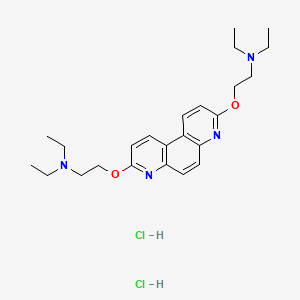
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
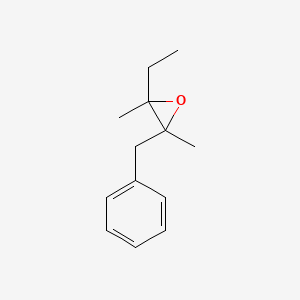

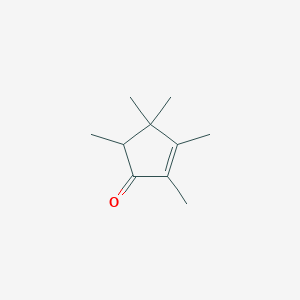

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)

